

Synthesis of Cyclohexane-PEG1-Br: A Detailed Technical Guide

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Compound of Interest		
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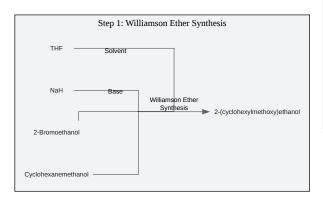
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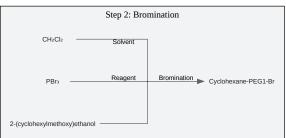
This technical guide provides a comprehensive overview of a proposed synthetic route for **Cyclohexane-PEG1-Br**, scientifically known as 1-bromo-2-(cyclohexylmethoxy)ethane. The synthesis is conceptualized as a two-step process, beginning with the formation of an ether linkage via the Williamson ether synthesis, followed by the bromination of the resulting alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Proposed Synthesis Route

The synthesis of **Cyclohexane-PEG1-Br** is proposed to proceed through a two-step reaction sequence. The first step involves the Williamson ether synthesis, a reliable method for forming ethers, by reacting cyclohexanemethanol with 2-bromoethanol. The resulting intermediate, 2-(cyclohexylmethoxy)ethanol, is then converted to the final product in the second step through bromination using phosphorus tribromide (PBr₃). This method is favored for its efficiency in converting primary alcohols to alkyl bromides while minimizing side reactions like carbocation rearrangements.







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Caption: Proposed two-step synthesis of Cyclohexane-PEG1-Br.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed synthesis steps. The data is compiled from general knowledge of similar reactions, as specific data for this exact sequence is not readily available in published literature. Yields for Williamson ether synthesis between primary alcohols and primary halides typically range from 50% to 95% in laboratory settings.[1]

Table 1: Reaction Parameters for Williamson Ether Synthesis



Parameter	Value
Reactants	
Cyclohexanemethanol	1.0 eq
Sodium Hydride (60% in mineral oil)	1.2 eq
2-Bromoethanol	1.1 eq
Solvent	Tetrahydrofuran (THF), anhydrous
Temperature	0 °C to reflux
Reaction Time	12-24 hours
Estimated Yield	70-85%

Table 2: Reaction Parameters for Bromination

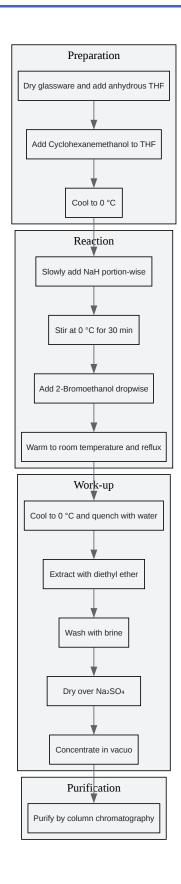
Parameter	Value
Reactant	2-(cyclohexylmethoxy)ethanol
Reagent	Phosphorus tribromide (PBr ₃)
Stoichiometry	1.0 eq alcohol : 0.4 eq PBr₃
Solvent	Dichloromethane (CH ₂ Cl ₂), anhydrous
Temperature	0 °C to room temperature
Reaction Time	2-4 hours
Estimated Yield	80-90%

Experimental Protocols Step 1: Synthesis of 2-(cyclohexylmethoxy)ethanol

This procedure details the Williamson ether synthesis to form the intermediate alcohol.

Workflow Diagram:





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Caption: Experimental workflow for the Williamson ether synthesis.



Methodology:

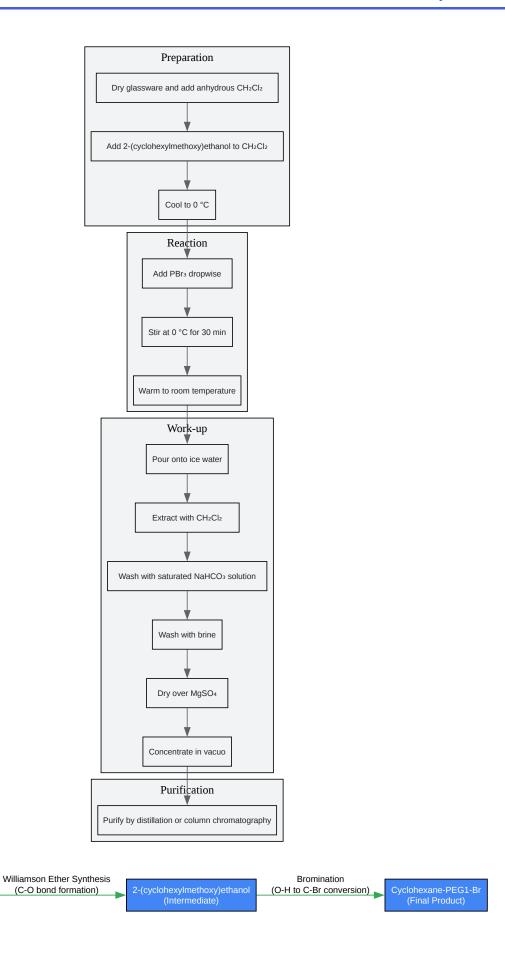
- Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with
 anhydrous tetrahydrofuran (THF). Cyclohexanemethanol (1.0 eq) is added, and the solution
 is cooled to 0 °C in an ice bath.
- Alkoxide Formation: Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portionwise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium salt of cyclohexanemethanol.
- Etherification: 2-Bromoethanol (1.1 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then heated to reflux and maintained for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of water. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield 2-(cyclohexylmethoxy)ethanol.

Step 2: Synthesis of Cyclohexane-PEG1-Br

This procedure details the bromination of the intermediate alcohol to yield the final product.

Workflow Diagram:





Cyclohexanemethanol (Starting Material)



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References

- 1. Williamson ether synthesis Wikipedia [en.wikipedia.org]
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